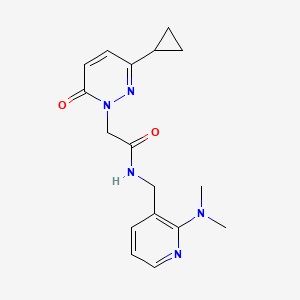
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with unique structural features, such as the pyridazine and pyridine moieties. These features may indicate potential biological activities. The compound's complexity may offer unique pathways and interactions in biological systems, making it a potential candidate for drug development or other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide, one might start by preparing the key intermediates. For instance, cyclopropylamine can be reacted with an appropriate ketone to yield the cyclopropyl-substituted pyridazine ring. Concurrently, a dimethylamino-substituted pyridine can be synthesized. These intermediates are then coupled through an acetamide linkage.
Industrial Production Methods
In industrial settings, the synthesis would involve the optimization of each reaction step, including purification processes, such as recrystallization, and careful control of reaction conditions like temperature and pH. The scale-up process would need to ensure a high yield and purity of the compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the cyclopropyl ring or dimethylamino group.
Reduction: : Typically targeted at the ketone functional group.
Substitution: : Reactions might occur at the pyridazine or pyridine rings.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products
Depending on the reagents and conditions, oxidation might yield hydroxylated derivatives; reduction could produce alcohols; and substitution reactions can introduce various functional groups to the rings.
科学的研究の応用
Chemistry
The compound is useful in organic synthesis as a building block for more complex molecules.
Biology
It may act as a probe to study biological pathways due to its potential bioactivity.
Medicine
Could be explored for drug development, especially in targeting specific enzymes or receptors.
Industry
Might be useful in materials science for creating specialized polymers or as a catalyst in chemical reactions.
作用機序
The compound likely interacts with biological macromolecules through hydrogen bonding, Van der Waals forces, and possibly covalent interactions. The exact molecular targets and pathways would depend on its specific applications in biological systems.
類似化合物との比較
Similar Compounds
Other pyridazine or pyridine derivatives with bioactive properties include:
2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
3,5-diaminopyridine
4-pyridylacetic acid
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-13(4-3-9-18-17)10-19-15(23)11-22-16(24)8-7-14(20-22)12-5-6-12/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYXXZPWFXFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














